

Fmoc-L- β -methylisoleucine: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Fmoc-L- β -methylisoleucine

Cat. No.: B2677654

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Fmoc-L- β -methylisoleucine is a synthetic amino acid derivative that plays a crucial role as a building block in peptide synthesis, particularly in the development of novel therapeutic peptides.[1][2][3][4] Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl group on the beta carbon of the isoleucine side chain, offers distinct advantages in enhancing the stability, solubility, and proteolytic resistance of peptides.[3] This technical guide provides a comprehensive overview of Fmoc-L- β -methylisoleucine, including its chemical and physical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a discussion of its applications in drug discovery and development.

Core Concepts and Properties

Fmoc-L- β -methylisoleucine belongs to the class of β -amino acids, which are structural isomers of the proteinogenic α -amino acids. The presence of the amino group on the β -carbon instead of the α -carbon introduces a significant conformational change in the peptide backbone, which can lead to the formation of unique secondary structures and increased resistance to enzymatic degradation.[5][6][7] The Fmoc protecting group is a base-labile protecting group for the α -amino group, which is a cornerstone of modern solid-phase peptide synthesis, allowing for the stepwise assembly of peptide chains under mild conditions.[8]

Chemical and Physical Properties

While experimentally determined data for Fmoc-L- β -methylisoleucine is limited in the public domain, predicted values and data for related compounds provide valuable insights.

Property	Value	Source
Molecular Formula	C22H25NO4	[9][10]
Molecular Weight	367.44 g/mol	[9][10]
Appearance	White to off-white powder	[10]
CAS Number	1227750-73-3	[4][9]
Predicted Boiling Point	562.7 \pm 33.0 $^{\circ}$ C	[9]
Predicted Density	1.189 \pm 0.06 g/cm ³	[9]
Melting Point (Fmoc-L-beta-homoisoleucine)	98-100 $^{\circ}$ C	[11]

Experimental Protocols

The primary application of Fmoc-L- β -methylisoleucine is in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the incorporation of Fmoc-L- β -methylisoleucine into a peptide chain on a solid support.

General Fmoc-SPPS Workflow

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Detailed Methodologies

1. Resin Preparation and Swelling:

- **Resin Selection:** The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide). Common resins include Wang resin for C-terminal acids and Rink amide resin for C-terminal amides.[12]
- **Procedure:** The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least 30 minutes to allow for optimal reaction kinetics.[12]

2. Fmoc Deprotection:

- Reagent: A solution of 20% piperidine in DMF is commonly used to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[\[12\]](#)
- Procedure: The swelled resin is treated with the piperidine solution for a specified period (typically 5-20 minutes) at room temperature.[\[12\]](#) This is followed by extensive washing with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[\[8\]](#)

3. Coupling of Fmoc-L- β -methylisoleucine:

- Activation: The carboxylic acid of Fmoc-L- β -methylisoleucine must be activated to facilitate the formation of a peptide bond. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or uronium/aminium-based reagents like HATU or HBTU. For sterically hindered amino acids like β -methylated derivatives, more potent activating reagents such as HATU are often preferred.[\[1\]](#)
- Procedure:
 - Dissolve Fmoc-L- β -methylisoleucine (typically 3-5 equivalents relative to the resin loading) and the activating agent (e.g., HATU, 3-5 equivalents) in DMF.
 - Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution.
 - Add the activated amino acid solution to the deprotected resin.
 - Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.[\[13\]](#)
 - After the reaction is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

4. Cleavage from Resin and Side-Chain Deprotection:

- Reagent: A cleavage cocktail containing a strong acid, typically trifluoroacetic acid (TFA), is used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Scavengers are added to the cocktail to protect sensitive amino acid residues from reactive cationic species generated during cleavage. A common cleavage cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[14] For peptides containing N-methyl amino acids, cleavage cocktails with lower concentrations of TFA may be used to prepare protected fragments.[15][16][17]
- Procedure:
 - The peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature. [15][16][17]
 - The resin is filtered, and the filtrate containing the peptide is collected.
 - The crude peptide is precipitated from the filtrate by the addition of cold diethyl ether.
 - The precipitated peptide is collected by centrifugation and washed with cold ether.

5. Purification:

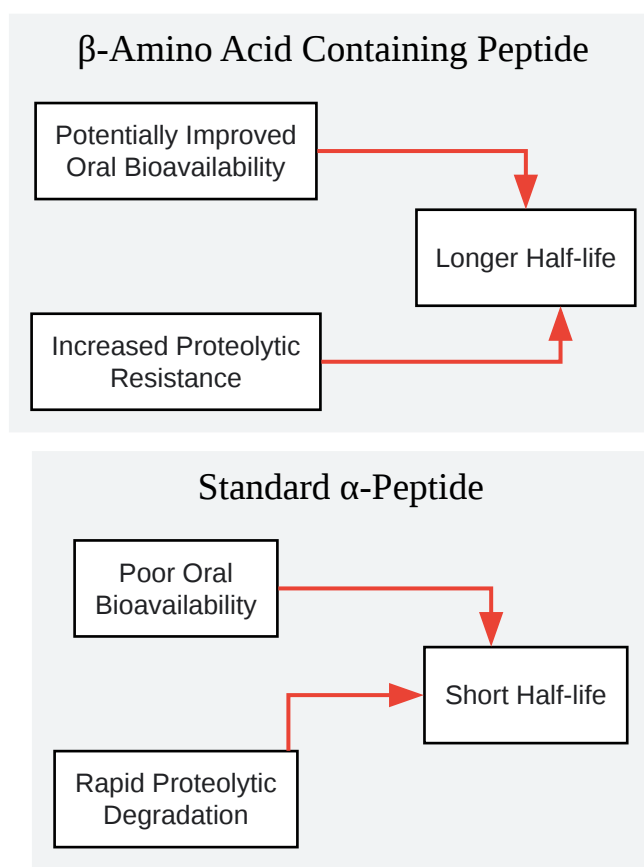
- The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Discovery and Development

The incorporation of Fmoc-L- β -methylisoleucine into peptide sequences is a strategic approach in drug discovery to enhance the therapeutic potential of peptide-based drugs.

Pharmacokinetic Properties of Peptides with β -Amino Acids

The pharmacokinetic profile of peptides is often a major hurdle in their development as drugs, primarily due to their rapid degradation by proteases and poor membrane permeability.[18][19]



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Caption: Comparison of pharmacokinetic properties.

The introduction of β -amino acids like L- β -methylisoleucine into a peptide backbone can significantly alter its three-dimensional structure, making it a poor substrate for many proteases.^[7] This increased proteolytic stability can lead to a longer in vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.^[19] While oral bioavailability remains a significant challenge for most peptides, the enhanced stability of β -peptides may contribute to improved absorption.^[7]

Biological Activity and Signaling Pathways

While specific signaling pathways directly modulated by peptides containing L- β -methylisoleucine are not yet well-defined in the literature, the broader class of peptides incorporating β -amino acids has been shown to exhibit a range of biological activities.^{[5][20]} These include antimicrobial, anti-inflammatory, and receptor-modulating effects. The unique

conformational constraints imposed by β -amino acids can lead to novel peptide structures that can interact with biological targets with high affinity and specificity.

The design of bioactive β -peptides often involves mimicking the spatial arrangement of side chains in a known bioactive α -peptide.^[20] This approach allows for the creation of peptidomimetics with improved drug-like properties.

Conclusion

Fmoc-L- β -methylisoleucine is a valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic potential. Its incorporation can significantly improve the proteolytic stability and, consequently, the pharmacokinetic profile of peptide drug candidates. While further research is needed to fully elucidate the specific biological activities and signaling pathways associated with L- β -methylisoleucine-containing peptides, the foundational principles and experimental protocols outlined in this guide provide a solid basis for researchers and drug development professionals to explore the potential of this unique amino acid derivative in their work.

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